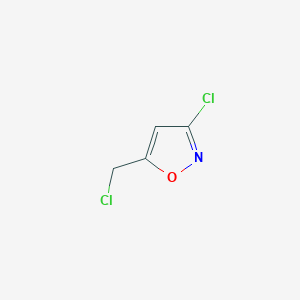
3-Chloro-5-(chloromethyl)-1,2-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-(chloromethyl)-1,2-oxazole is an organic compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring This compound is characterized by the presence of two chlorine atoms, one attached to the third carbon and the other to the methyl group on the fifth carbon of the oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(chloromethyl)-1,2-oxazole typically involves the chlorination of 5-methyl-1,2-oxazole. One common method includes the use of thionyl chloride (SOCl₂) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
- 5-Methyl-1,2-oxazole is dissolved in an appropriate solvent such as dichloromethane.
- Thionyl chloride is added dropwise to the solution.
- The reaction mixture is heated under reflux for several hours.
- The product, this compound, is isolated by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, alternative chlorinating agents such as phosphorus pentachloride (PCl₅) or sulfuryl chloride (SO₂Cl₂) may be employed depending on the specific requirements and availability of reagents.
化学反応の分析
Types of Reactions
3-Chloro-5-(chloromethyl)-1,2-oxazole undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced oxazole derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide (NaN₃), potassium thiocyanate (KSCN), and primary or secondary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Products include azido-oxazoles, thiocyanato-oxazoles, and amino-oxazoles.
Oxidation: Products include oxazole carboxylic acids and oxazole ketones.
Reduction: Products include partially reduced oxazoles and fully reduced oxazolidines.
科学的研究の応用
3-Chloro-5-(chloromethyl)-1,2-oxazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of agrochemicals, dyes, and polymers due to its reactive chloromethyl group.
作用機序
The mechanism of action of 3-Chloro-5-(chloromethyl)-1,2-oxazole involves its interaction with nucleophilic sites in biological molecules. The chloromethyl group can form covalent bonds with nucleophilic amino acids in proteins, leading to the inhibition of enzyme activity or disruption of protein function. Additionally, the oxazole ring can interact with DNA or RNA, potentially affecting gene expression and cellular processes.
類似化合物との比較
Similar Compounds
3-Chloro-5-methyl-1,2-oxazole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
5-Chloromethyl-1,2-oxazole: Similar structure but lacks the chlorine atom on the third carbon, affecting its chemical reactivity and biological activity.
3,5-Dichloro-1,2-oxazole: Contains two chlorine atoms on the ring but lacks the chloromethyl group, leading to different reactivity patterns.
Uniqueness
3-Chloro-5-(chloromethyl)-1,2-oxazole is unique due to the presence of both chlorine atoms and the chloromethyl group, which confer distinct reactivity and potential for diverse chemical transformations. Its ability to undergo various nucleophilic substitution reactions makes it a valuable intermediate in organic synthesis and a versatile compound for scientific research.
特性
分子式 |
C4H3Cl2NO |
|---|---|
分子量 |
151.98 g/mol |
IUPAC名 |
3-chloro-5-(chloromethyl)-1,2-oxazole |
InChI |
InChI=1S/C4H3Cl2NO/c5-2-3-1-4(6)7-8-3/h1H,2H2 |
InChIキー |
WJNKLOLDISHGOO-UHFFFAOYSA-N |
正規SMILES |
C1=C(ON=C1Cl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine hydrochloride](/img/structure/B13472054.png)
![6-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid](/img/structure/B13472065.png)

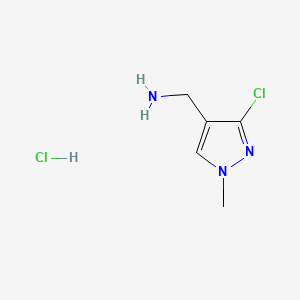

![1-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B13472074.png)
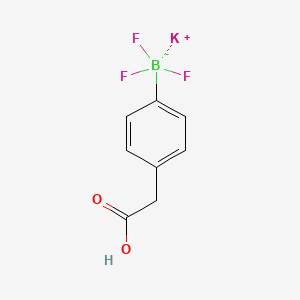
![2-(Oxan-4-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B13472086.png)

![2-((1R,5S,6S)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B13472100.png)
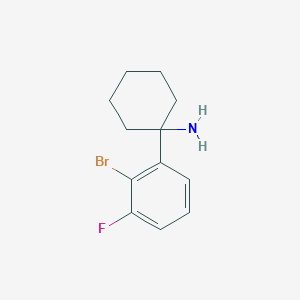
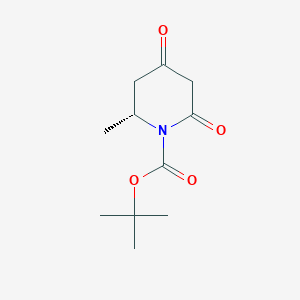
![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-3,3-difluoropropanoic acid](/img/structure/B13472115.png)
